

# Padsevonil Clinical Trial Outcomes: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and drug development professionals investigating the novel dual-action anti-seizure medication, **Padsevonil**, this technical support center provides in-depth troubleshooting guides and frequently asked questions. The following information addresses the variability observed in clinical trial outcomes and offers insights into experimental design and data interpretation.

## Frequently Asked Questions (FAQs)

Q1: What is **Padsevonil** and what was its intended mechanism of action?

**Padsevonil** (UCB0942) is an investigational anti-seizure medication (ASM) that was developed for patients with drug-resistant focal epilepsy.[1] It was designed as a first-in-class agent with a unique dual mechanism of action, intended to provide a synergistic anti-seizure effect.[1][2][3] Its proposed mechanism involves:

- Presynaptic Action: High-affinity binding to all three synaptic vesicle protein 2 (SV2) isoforms (SV2A, SV2B, and SV2C).[4][5][6][7]
- Postsynaptic Action: Partial agonism at the benzodiazepine site of the GABA-A receptor.[4]
   [5][6][7]

This dual action was hypothesized to offer superior efficacy compared to existing therapies for treatment-resistant epilepsy.[1][5]



Q2: Why was the clinical development of Padsevonil discontinued?

The clinical development program for **Padsevonil** was terminated because two pivotal trials, the Phase 2b ARISE (EP0091/NCT03373383) and Phase 3 DUET (EP0092/NCT03739840) studies, failed to meet their primary efficacy endpoints.[1][4][8] Across all tested doses, **Padsevonil** did not demonstrate a statistically significant reduction in seizure frequency compared to placebo in patients with drug-resistant focal epilepsy.[3][4][8][9][10]

Q3: Were there any promising results from the **Padsevonil** clinical trials?

Yes, an earlier Phase 2a proof-of-concept trial (EP0069/NCT02495844) did show clinically meaningful efficacy signals.[1][11][12] In this smaller study of patients with highly treatment-resistant epilepsy, **Padsevonil** was associated with a favorable safety profile and a notable reduction in seizure frequency.[11][12] For instance, at the end of the inpatient period, 30.8% of patients on **Padsevonil** were ≥75% responders compared to 11.1% on placebo.[11][12]

Q4: What were the primary endpoints for the pivotal clinical trials?

The primary endpoints for the Phase 2b ARISE and Phase 3 DUET trials were:

- The change from baseline in observable focal-onset seizure frequency.[2][3][4][9]
- The 75% responder rate, which is the proportion of patients with a 75% or greater reduction in observable focal-onset seizure frequency from baseline over the 12-week maintenance period.[2][3][4][9]

Q5: What is known about the safety and tolerability profile of **Padsevonil**?

Across the clinical trials, **Padsevonil** was generally well-tolerated, and no new safety signals were identified.[2][3][4][9][12] The most frequently reported treatment-emergent adverse events (TEAEs) were consistent with its mechanism of action and included somnolence, dizziness, headache, and fatigue.[11][12]

# **Troubleshooting Guides**

Issue 1: Discrepancy between preclinical efficacy and clinical trial outcomes.

## Troubleshooting & Optimization





Q: Our preclinical models showed robust anti-seizure activity with a **Padsevonil** analog, yet the clinical trials failed to show efficacy. What could explain this translational gap?

A: This is a critical issue in epilepsy drug development. Several factors could contribute to this discrepancy:

- Predictive Validity of Preclinical Models: The animal models used in preclinical testing may not fully recapitulate the complex pathophysiology of human drug-resistant epilepsy.
- Patient Population Heterogeneity: The clinical trials enrolled patients with highly drugresistant epilepsy who had failed multiple previous ASMs.[2][9][11][12] This patient population is inherently more challenging to treat than what is typically represented in preclinical models.
- Placebo Response: A significant placebo response can mask the true efficacy of a drug. The ARISE and DUET trials were placebo-controlled, and a higher-than-expected placebo response could have contributed to the lack of statistical significance.
- Target Engagement in Humans: While PET imaging studies confirmed target occupancy in healthy volunteers, the complex interplay of the dual mechanism in a diseased state might be different than predicted.[11]

Issue 2: High variability in patient response in our in vitro or in vivo experiments.

Q: We are observing high variability in response to a dual SV2/GABA-A modulator in our experimental systems. How can we troubleshoot this?

A: High variability can be addressed by:

- Stratifying by Genetic Background: For in vivo studies, consider using different rodent strains to assess for genetic contributions to treatment response.
- Controlling for Baseline Seizure Frequency: In animal models of epilepsy, ensure that animals are stratified into treatment groups based on a stable baseline seizure frequency.
- In Vitro System Characterization: In cell-based assays, ensure consistent expression levels of SV2 isoforms and GABA-A receptor subunits. Variability in the expression of these targets



can lead to inconsistent drug effects.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Ensure that drug exposure is
consistent across animals and correlates with the observed pharmacodynamic effect. The
metabolism of Padsevonil involves CYP3A4 and CYP2C19, and co-administration of other
drugs could alter its pharmacokinetics.[6]

#### **Data Presentation**

Table 1: Summary of Padsevonil Phase 2a (EP0069) Efficacy Outcomes

| Efficacy Endpoint                       | Padsevonil (n=24) | Placebo (n=26) | p-value |
|-----------------------------------------|-------------------|----------------|---------|
| ≥75% Responder<br>Rate                  | 30.8%             | 11.1%          | 0.067   |
| Median % Reduction in Seizure Frequency | 53.7%             | 12.5%          | 0.026   |

Data from the inpatient period of the trial.[11][12]

Table 2: Summary of Padsevonil Phase 2b (ARISE - EP0091) Efficacy Outcomes

| Padsevonil Dose<br>(twice daily) | % Reduction over Placebo in Seizure Frequency | 75% Responder<br>Rate | 50% Responder<br>Rate |
|----------------------------------|-----------------------------------------------|-----------------------|-----------------------|
| 50 mg                            | 17.2%                                         | 13.8%                 | 33.8% (p=0.045)       |
| 100 mg                           | 19.1% (p=0.128)                               | 12.2%                 | 31.7%                 |
| 200 mg                           | 19.2% (p=0.128)                               | 11.1%                 | 25.9%                 |
| 400 mg                           | 12.4%                                         | 16.0%                 | 32.1%                 |
| Placebo                          | -                                             | 6.2%                  | 21.0%                 |

Data over the 12-week maintenance period.[2][9][10]



# **Experimental Protocols**

Protocol 1: In Vitro GABA-A Receptor Electrophysiology Assay

- Objective: To assess the modulatory effect of a compound on GABA-A receptor function.
- Methodology:
  - Culture HEK293 cells stably expressing the desired human GABA-A receptor subunit combination (e.g., α1β2γ2).
  - Perform whole-cell patch-clamp recordings.
  - Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline current.
  - Co-apply the test compound with the EC20 concentration of GABA.
  - Measure the potentiation of the GABA-evoked current by the test compound.
  - As a positive control, use a known GABA-A receptor modulator like diazepam.

Protocol 2: [3H]-Levetiracetam Binding Assay for SV2A

- Objective: To determine the binding affinity of a compound to the SV2A protein.
- Methodology:
  - Prepare crude membrane fractions from rodent brain tissue or cells overexpressing human SV2A.
  - Incubate the membranes with a fixed concentration of [3H]-levetiracetam.
  - Add increasing concentrations of the unlabeled test compound.
  - After incubation, separate the bound and free radioligand by rapid filtration.
  - Measure the radioactivity of the filters using liquid scintillation counting.



 Calculate the IC50 value, which represents the concentration of the test compound that inhibits 50% of the specific binding of [3H]-levetiracetam.

## **Visualizations**



Click to download full resolution via product page

Caption: Proposed dual mechanism of action of Padsevonil.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. trial.medpath.com [trial.medpath.com]
- 2. Efficacy and safety of adjunctive padsevonil in adults with drug-resistant focal epilepsy: Results from two double-blind, randomized, placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 4. UCB provides an update on Phase 2b padsevonil safety and efficacy study in epilepsy (ARISE) | UCB [ucb.com]
- 5. atriumhealth.org [atriumhealth.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Functional characterization of the antiepileptic drug candidate, padsevonil, on GABAA receptors PMC [pmc.ncbi.nlm.nih.gov]
- 8. Failed trial puts future of UCB's epilepsy drug padsevonil in doubt | pharmaphorum [pharmaphorum.com]
- 9. Efficacy and safety of adjunctive padsevonil in adults with drug-resistant focal epilepsy: Results from two double-blind, randomized, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Padsevonil randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach PMC [pmc.ncbi.nlm.nih.gov]
- 12. Padsevonil randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Padsevonil Clinical Trial Outcomes: A Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609823#addressing-variability-in-padsevonil-clinical-trial-outcomes]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com